molecular formula C9H16N2OS B14781099 5-Heptyl-1,3,4-oxadiazoline-2-thione

5-Heptyl-1,3,4-oxadiazoline-2-thione

Cat. No.: B14781099
M. Wt: 200.30 g/mol
InChI Key: OTWRLZJZIVEHJT-UHFFFAOYSA-N
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Description

5-Heptyl-1,3,4-oxadiazoline-2-thione is a chemical compound known for its unique structure and properties It belongs to the class of oxadiazoline derivatives, which are characterized by a five-membered ring containing nitrogen, oxygen, and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Heptyl-1,3,4-oxadiazoline-2-thione typically involves the reaction of heptanoyl hydrazide with carbon disulfide in the presence of a base. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxadiazoline ring. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 80°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Heptyl-1,3,4-oxadiazoline-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Heptyl-1,3,4-oxadiazoline-2-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Heptyl-1,3,4-oxadiazoline-2-thione involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis. For its anticancer activity, it induces apoptosis through the activation of caspases and the mitochondrial pathway .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-1,3,4-oxadiazoline-2-thione
  • 5-Ethyl-1,3,4-oxadiazoline-2-thione
  • 5-Propyl-1,3,4-oxadiazoline-2-thione

Uniqueness

5-Heptyl-1,3,4-oxadiazoline-2-thione stands out due to its longer alkyl chain, which enhances its hydrophobic properties and increases its efficacy as a flotation agent. This unique structure also contributes to its higher selectivity and potency in biological applications compared to its shorter-chain analogs .

Properties

Molecular Formula

C9H16N2OS

Molecular Weight

200.30 g/mol

IUPAC Name

2-heptyl-2H-1,3,4-oxadiazole-5-thione

InChI

InChI=1S/C9H16N2OS/c1-2-3-4-5-6-7-8-10-11-9(13)12-8/h8H,2-7H2,1H3

InChI Key

OTWRLZJZIVEHJT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1N=NC(=S)O1

Origin of Product

United States

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